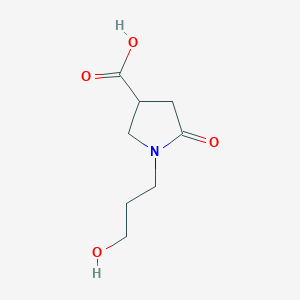
1-(3-Hydroxypropyl)-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxypropyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrolidine ring, a hydroxypropyl group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of a pyrrolidine derivative with a hydroxypropyl reagent under controlled conditions. One common method includes the use of a protecting group strategy to ensure selective reactions at specific sites on the molecule. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or platinum to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Hydroxypropyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for halogenation or amines for amination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Aplicaciones Científicas De Investigación
1-(3-Hydroxypropyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxypropyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biochemical processes. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxypropionic acid: Shares the hydroxypropyl group but lacks the pyrrolidine ring.
5-Oxopyrrolidine-3-carboxylic acid: Contains the pyrrolidine ring and carboxylic acid group but lacks the hydroxypropyl group.
Uniqueness
1-(3-Hydroxypropyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications
Propiedades
Fórmula molecular |
C8H13NO4 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
1-(3-hydroxypropyl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c10-3-1-2-9-5-6(8(12)13)4-7(9)11/h6,10H,1-5H2,(H,12,13) |
Clave InChI |
JQVGNBNYYURURV-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C1=O)CCCO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15226432.png)

![1'-Benzyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B15226438.png)
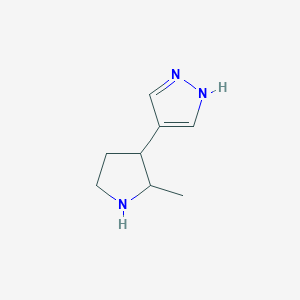
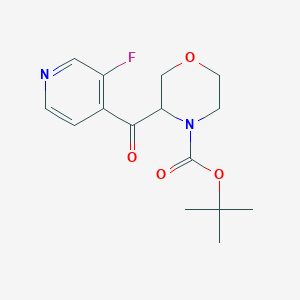
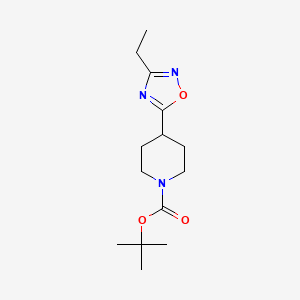

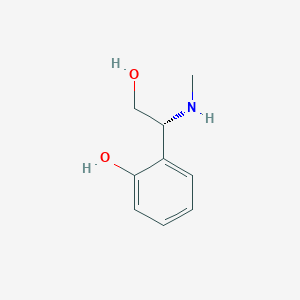
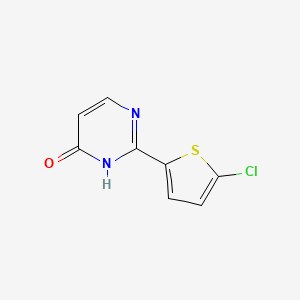
![3-Bromo-1-methyl-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15226476.png)
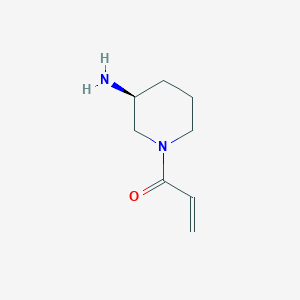

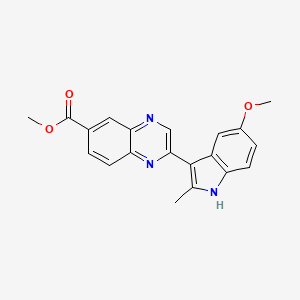
![2-Bromo-7-ethoxybenzo[d]thiazole](/img/structure/B15226521.png)
